

Spectroscopic Data Interpretation of (R)Piperidine-3-carbonitrile Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Piperidine-3-carbonitrile hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-**Piperidine- 3-carbonitrile hydrochloride**. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Chemical Structure and Properties

- IUPAC Name: (R)-Piperidine-3-carbonitrile hydrochloride
- Molecular Formula: C₆H₁₁ClN₂[1]
- Molecular Weight: 146.62 g/mol [1]
- Chirality: The presence of a stereocenter at the C3 position of the piperidine ring results in two enantiomers. This guide focuses on the (R)-enantiomer.

Spectroscopic Data Summary



Due to the limited availability of specific experimental spectra for (R)-**Piperidine-3-carbonitrile hydrochloride** in publicly accessible databases, the following data tables are based on predictive analysis and comparison with structurally similar compounds, such as piperidine and its derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
H1 (NH)	9.0 - 11.0	Broad singlet	2H
Н3	3.5 - 3.8	Multiplet	1H
H2ax, H6ax	3.2 - 3.5	Multiplet	2H
H2eq, H6eq	2.8 - 3.1	Multiplet	2H
Н4ах, Н5ах	2.0 - 2.3	Multiplet	2H
H4eq, H5eq	1.8 - 2.0	Multiplet	2H

Note: The chemical shifts are referenced to a standard internal solvent peak. The hydrochloride salt form will result in deshielding of the protons, particularly the N-H protons and the adjacent α -protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ, ppm)
C≡N	118 - 122
C2, C6	45 - 50
C3	28 - 32
C4, C5	22 - 28



Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (salt)	2700 - 3000	Strong, broad
C-H stretch (alkane)	2850 - 2960	Medium to strong
C≡N stretch	2240 - 2260	Medium
C-N stretch	1000 - 1250	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

lon	Predicted m/z
[M+H] ⁺	111.09
[M+Na] ⁺	133.07

Note: The molecular ion of the free base ($C_6H_{10}N_2$) is expected to be observed. The hydrochloride salt will dissociate in the ESI source.

Experimental Protocols NMR Spectroscopy

A sample of 5-10 mg of (R)-**Piperidine-3-carbonitrile hydrochloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.



Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk.[3]

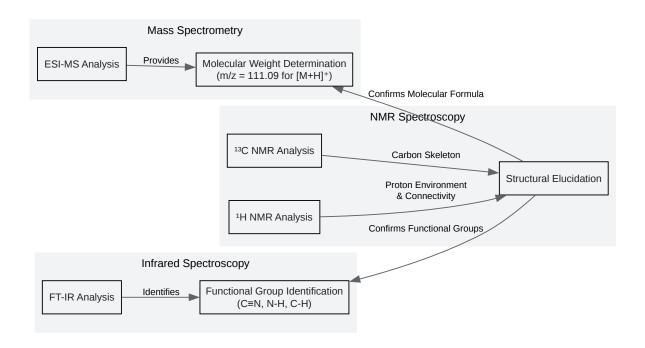
Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this polar compound. The sample is dissolved in a solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[4] This stock solution is then further diluted to the low μ g/mL range and introduced into the mass spectrometer.[4]

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of (R)-**Piperidine-3-carbonitrile hydrochloride**.





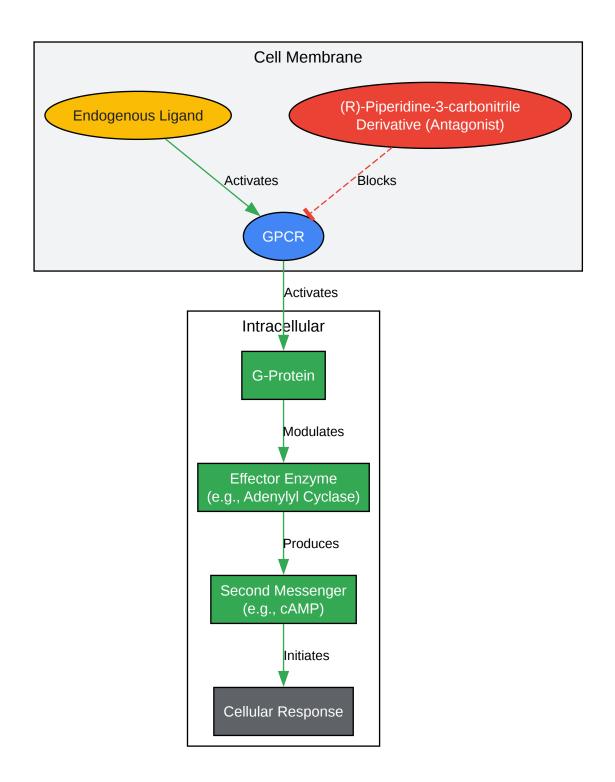
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Caption: Workflow for Spectroscopic Data Interpretation.

Hypothetical Signaling Pathway in Drug Development

Piperidine scaffolds are common in pharmacologically active compounds. The following diagram illustrates a hypothetical signaling pathway where a drug containing the (R)-Piperidine-3-carbonitrile moiety acts as an antagonist to a G-protein coupled receptor (GPCR).





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Caption: Hypothetical GPCR Antagonism Pathway.



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References

- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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